N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine
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Overview
Description
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the coupling with L-methionine. The reaction conditions often include the use of activating agents such as N,N’-carbonyldiimidazole to facilitate the esterification process . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s anticoagulant and antiviral activities are of particular interest in the development of therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticoagulant Activity: The compound interferes with the coagulation cascade, preventing blood clot formation.
Comparison with Similar Compounds
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-methionine can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share similar biological activities but differ in their substituent groups, affecting their potency and specificity.
1-aza coumarins: These compounds exhibit moderate analgesic and excellent anti-inflammatory activities compared to other halogenated compounds.
Properties
Molecular Formula |
C18H21NO6S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO6S/c1-3-11-8-17(21)25-15-9-12(4-5-13(11)15)24-10-16(20)19-14(18(22)23)6-7-26-2/h4-5,8-9,14H,3,6-7,10H2,1-2H3,(H,19,20)(H,22,23)/t14-/m0/s1 |
InChI Key |
YBSARXSZNCWBJV-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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